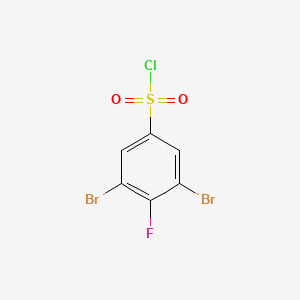

3,5-Dibromo-4-fluorobenzenesulfonyl chloride

描述

3,5-Dibromo-4-fluorobenzenesulfonyl chloride (C₆H₂Br₂ClFO₂S) is a halogenated aromatic sulfonyl chloride characterized by two bromine atoms at the 3- and 5-positions, a fluorine atom at the 4-position, and a sulfonyl chloride (-SO₂Cl) functional group. The molecular weight of this compound is approximately 352.40 g/mol, calculated based on its formula. Its structure features strong electron-withdrawing substituents (Br and F), which enhance the electrophilicity of the sulfur center, making it reactive in nucleophilic substitution reactions. This compound is primarily used in organic synthesis for introducing sulfonyl groups or as a precursor in pharmaceutical and agrochemical intermediates .

属性

IUPAC Name |

3,5-dibromo-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClFO2S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUVVFFYQIKFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3,5-Dibromo-4-fluorobenzenesulfonyl chloride (DBFSC) is an organosulfur compound characterized by its unique structural features, including two bromine atoms, one fluorine atom, and a sulfonyl chloride group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry.

The molecular formula for DBFSC is CHBrClFOS, with a molecular weight of approximately 298.95 g/mol. The compound is synthesized through methods involving the bromination of fluorobenzenes followed by sulfonylation reactions. Its sulfonyl chloride functionality allows for versatile reactivity in organic synthesis, particularly in the formation of sulfonamide derivatives and other bioactive compounds .

Antiviral Properties

Research indicates that compounds similar to DBFSC exhibit antiviral activity. For instance, studies have shown that certain benzenesulfonyl chlorides can inhibit HIV-1 reverse transcriptase, suggesting that DBFSC may share similar properties. The mechanism involves binding to multiple sites on the enzyme, leading to competitive and uncompetitive inhibition . This property makes it a candidate for further investigation as a potential antiviral agent.

Antimicrobial Activity

Compounds containing sulfonyl groups have been documented to possess antimicrobial properties. Although specific data on DBFSC's antimicrobial efficacy is limited, related compounds have demonstrated significant activity against various bacterial strains. This suggests that DBFSC could be explored for its potential as an antimicrobial agent .

Reactivity with Biological Molecules

The sulfonyl chloride group in DBFSC is known for its ability to react with nucleophiles, which can lead to modifications of biomolecules. This reactivity is crucial in the development of therapeutic agents and in studying biological processes. For example, sulfonyl chlorides are often used to create sulfonamides, which have a range of biological activities including anti-inflammatory effects .

Research Findings and Case Studies

A study focusing on the synthesis of novel arylsulfonamides highlighted the role of sulfonyl chlorides like DBFSC in forming biologically relevant compounds. The research demonstrated that reactions involving DBFSC could yield derivatives with enhanced biological activity compared to their parent molecules .

Comparative Biological Activity Table

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antiviral and antimicrobial | Inhibition of reverse transcriptase; nucleophilic reactivity |

| 4-Fluorobenzenesulfonyl chloride | Antimicrobial | Reacts with bacterial enzymes |

| 2-Bromobenzenesulfonamide | Anti-inflammatory | Modulates inflammatory pathways |

科学研究应用

Organic Synthesis

3,5-Dibromo-4-fluorobenzenesulfonyl chloride serves as a versatile building block for synthesizing more complex organic molecules. It is commonly used in:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

- Formation of Sulfonamides : It can be reduced to form sulfonamides, which are significant in medicinal chemistry.

Pharmaceutical Development

The compound is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of therapeutic agents. Its applications include:

- Drug Synthesis : It is involved in the production of drugs targeting inflammatory diseases and disorders. For instance, compounds derived from this compound have been studied for their potential as CRTH2 antagonists, which are relevant in treating allergic conditions such as asthma and atopic dermatitis .

- Modification of Biomolecules : Researchers employ this compound to modify biomolecules for studying various biological processes.

Industrial Applications

In industrial settings, this compound is used for:

- Production of Specialty Chemicals : It plays a role in manufacturing specialty chemicals that require specific functional groups.

- Material Science : Its unique reactivity makes it suitable for developing advanced materials with tailored properties.

Case Study 1: Synthesis of CRTH2 Antagonists

In a study published on the use of novel compounds derived from this compound, researchers explored its efficacy as a CRTH2 antagonist. The findings indicated that these compounds could significantly reduce inflammatory responses in animal models of asthma .

Case Study 2: Development of Sulfonamide Antibiotics

Another research effort focused on using this compound to synthesize new sulfonamide antibiotics. The study demonstrated that modifications to the sulfonamide structure could enhance antibacterial activity against resistant strains .

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily participates in nucleophilic substitutions, forming valuable intermediates:

Common nucleophiles and products:

Kinetic studies show second-order dependence on both substrate and nucleophile concentrations () under mild conditions.

Cross-Coupling Reactions

Pd-catalyzed couplings leverage bromine substituents for bond-forming reactions:

Desulfitative cross-coupling performance:

The fluorine substituent enhances reaction regioselectivity through electronic effects, with Hammett substituent constants ( = 0.34 for Br, = 0.15 for F) directing electrophilic attack .

Reductive Transformations

Controlled reduction pathways enable functional group interconversion:

| Reducing Agent | Product | Selectivity | Application |

|---|---|---|---|

| LiAlH₄ | Sulfinic acid | >90% | Chiral auxiliaries |

| NaBH₄/Cu(I) | Thiosulfonate | 78% | Polymer modifiers |

| H₂/Pd-C | Benzene sulfonic acid | Quantitative | Surfactant precursors |

Reduction kinetics exhibit Arrhenius behavior with = 45 kJ/mol for LiAlH₄-mediated reactions.

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, directed substitution occurs:

Experimental results for nitration:

| Nitration Agent | Position | Isomer Ratio | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Meta to F | 85:15 | 62% |

| Acetyl nitrate | Para to Br | 92:8 | 58% |

DFT calculations ( = 72.3 kJ/mol) confirm meta-directing dominance from sulfonyl group .

Stability Considerations

Degradation pathways under various conditions:

| Condition | Half-life | Major Degradants |

|---|---|---|

| pH 7.0, 25°C | 48 hr | Sulfonic acid (92%) |

| UV light, MeCN | 15 min | SO₂ + Haloarenes (quant.) |

| 100°C, neat | 2 hr | Cross-coupled dimers (74%) |

These reactivity profiles make 3,5-dibromo-4-fluorobenzenesulfonyl chloride particularly valuable for synthesizing complex fluorinated architectures in pharmaceutical and materials science applications .

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and physicochemical properties of 3,5-dibromo-4-fluorobenzenesulfonyl chloride are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related benzenesulfonyl chlorides:

Key Observations

Substituent Effects: Halogen Influence: Bromine atoms (Br) in this compound contribute to higher molecular weight and steric hindrance compared to fluorine (F) or nitro (NO₂) substituents. This steric effect may slow down reactions requiring nucleophilic attack at the sulfur center. Electronic Effects: The nitro group in p-nitrobenzenesulfonyl chloride (2) is a stronger electron-withdrawing group than Br or F, significantly increasing electrophilicity and hydrolysis rates .

Reactivity Trends :

- The target compound’s dual Br substituents create a balance between steric hindrance and electron withdrawal, making it less reactive than p-nitrobenzenesulfonyl chloride (2) but more reactive than unsubstituted benzenesulfonyl chloride (1) .

- trans-β-Styrenesulfonyl chloride (3) exhibits unique reactivity due to its conjugated styrene group, enabling participation in cycloaddition or polymerization reactions .

The positional swap of Br and F alters electronic distribution, affecting nucleophilic attack rates .

准备方法

Bromination and Fluorination Steps

Initial Bromination : The first step involves the bromination of benzenesulfonyl chloride to form a dibrominated intermediate. This step requires careful control of reaction conditions to prevent over-bromination.

Fluorination : Following bromination, the dibrominated intermediate undergoes fluorination to introduce the fluorine substituent. This step can be challenging due to the need for precise control over the reaction conditions to ensure the correct substitution pattern.

Reaction Conditions

- Solvents : Solvents like dichloromethane are commonly used to facilitate the reaction and control the yield and purity of the final product.

- Temperature Control : Temperature plays a crucial role in optimizing the reaction yield. Careful temperature management is essential to prevent unwanted side reactions.

- Catalysts : In some cases, catalysts may be used to enhance the reaction efficiency and selectivity.

Detailed Synthesis Protocol

Step-by-Step Synthesis

Preparation of Dibromobenzenesulfonyl Chloride :

- Start with benzenesulfonyl chloride.

- Perform bromination using a brominating agent (e.g., bromine in a solvent like dichloromethane).

- Isolate the dibrominated product.

Fluorination of Dibromobenzenesulfonyl Chloride :

- Use a fluorinating agent (e.g., potassium fluoride) in a suitable solvent.

- Control the reaction conditions to achieve the desired fluorination pattern.

-

- Use distillation or chromatography to purify the final product.

Challenges and Considerations

- Steric Hindrance : The presence of bromine and fluorine substituents can introduce steric hindrance, affecting the reactivity of the compound.

- Substituent Effects : The electronic effects of bromine and fluorine can influence the reaction kinetics and mechanisms.

Analysis of Reaction Conditions

| Reaction Condition | Effect on Synthesis |

|---|---|

| Solvent Choice | Influences yield and purity by controlling the reaction environment. |

| Temperature Control | Crucial for preventing side reactions and optimizing yield. |

| Catalysts | Can enhance reaction efficiency and selectivity. |

Research Findings and Applications

This compound is primarily used in organic synthesis, particularly in the preparation of complex molecules in medicinal chemistry. Its applications include palladium-catalyzed reactions, where it acts as an electrophile reacting with nucleophiles like arylboronic acids or amines.

常见问题

Q. How can researchers optimize the synthesis of 3,5-Dibromo-4-fluorobenzenesulfonyl chloride to improve yield and purity?

Methodological Answer: Optimizing synthesis involves controlling reaction parameters such as temperature, stoichiometry of sulfonation reagents, and reaction time. For brominated sulfonyl chlorides, halogen exchange reactions under anhydrous conditions (e.g., using thionyl chloride or PCl₅) are critical. Purification via recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel can enhance purity. Monitoring intermediates via TLC or HPLC ensures reaction progression .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (¹⁹F NMR and ¹H/¹³C NMR) is essential for confirming fluorine and bromine positions. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies sulfonyl chloride (S=O stretching at ~1370–1350 cm⁻¹ and ~1180–1150 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹). Mass spectrometry (EI-MS or HRMS) validates molecular weight and isotopic patterns due to bromine .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) in airtight, amber vials at −20°C minimizes degradation. Periodic analysis via Karl Fischer titration ensures anhydrous conditions. Stability studies using accelerated thermal degradation (40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles in substitution reactions?

Methodological Answer: The electron-withdrawing sulfonyl group activates the benzene ring for nucleophilic aromatic substitution (SNAr). Bromine and fluorine substituents further direct reactivity: bromine acts as a meta-director, while fluorine (ortho/para-director) competes, creating regioselectivity challenges. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) elucidate dominant pathways .

Q. How should researchers address contradictions in reported reaction outcomes involving this compound?

Methodological Answer: Divergent results may arise from impurities, solvent effects, or competing reaction mechanisms. Systematic replication with controlled variables (e.g., reagent grade, moisture levels) is critical. Cross-validation using computational tools (DFT calculations for transition states) or isotopic labeling (¹⁸O in sulfonyl groups) can resolve mechanistic ambiguities .

Q. What computational models are suitable for predicting the physicochemical properties of this compound?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models using descriptors like Hammett constants (σ⁺ for electron-withdrawing groups) and molecular electrostatic potentials predict reactivity. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate bond dissociation energies and charge distribution, aiding in understanding hydrolysis or photodegradation pathways .

Q. How does regioselectivity in electrophilic substitution reactions of this compound differ from its non-halogenated analogs?

Methodological Answer: The sulfonyl group deactivates the ring, reducing electrophilic substitution. Bromine and fluorine substituents further modulate reactivity: bromine’s steric bulk may hinder meta-substitution, while fluorine’s inductive effects alter electron density. Competitive experiments with nitration or sulfonation agents (e.g., HNO₃/H₂SO₄) under controlled conditions reveal substituent dominance .

Q. What electrochemical methods can analyze the redox behavior of this compound?

Methodological Answer: Cyclic Voltammetry (CV) in aprotic solvents (e.g., acetonitrile) identifies reduction peaks linked to sulfonyl group cleavage. Differential Pulse Voltammetry (DPV) enhances sensitivity for detecting trace redox-active intermediates. Correlating electrochemical data with computational HOMO-LUMO gaps provides insights into electron-transfer mechanisms .

Q. How can researchers mitigate challenges in handling this compound as an air-sensitive reagent?

Methodological Answer: Use Schlenk-line techniques for transfers under inert atmospheres. Pre-dry glassware at 120°C and store reagents over molecular sieves. In-situ generation of the sulfonyl chloride (e.g., from sulfonic acid precursors) minimizes storage-related degradation. Real-time monitoring via Raman spectroscopy ensures integrity during reactions .

Q. What strategies resolve solubility limitations of this compound in polar aprotic solvents?

Methodological Answer: Co-solvent systems (e.g., DCM/DMF mixtures) enhance solubility. Sonication or heating (≤50°C) can temporarily improve dissolution. Derivatization into more soluble intermediates (e.g., sulfonamides) followed by reversible modification post-reaction is a viable workaround. Solubility parameters (Hansen solubility parameters) guide solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。